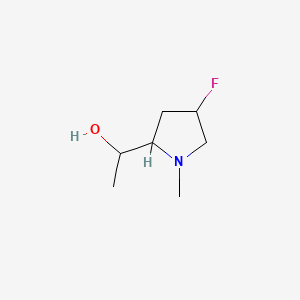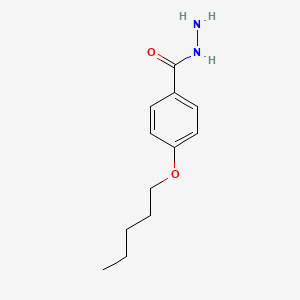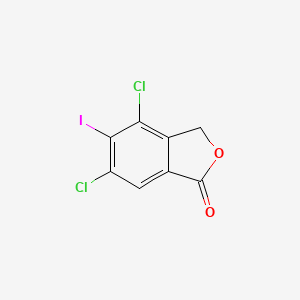
4,6-Dichloro-5-iodoisobenzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is a chemical compound belonging to the class of isobenzofuranones It is characterized by the presence of chlorine and iodine atoms attached to the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one typically involves the halogenation of isobenzofuranone derivatives. One common method includes the chlorination and iodination of 3H-isobenzofuran-1-one under controlled conditions. The reaction is usually carried out in the presence of halogenating agents such as chlorine gas and iodine, along with suitable catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using advanced chemical reactors. The reaction conditions, including temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product. The process is monitored and controlled to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in the formation of less halogenated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce less halogenated compounds. Substitution reactions result in the formation of new functionalized derivatives.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-5-iodo-3H-isobenzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5,6,7-Tetrachloro-3H-isobenzofuran-1-one
- 5-Iodo-3H-isobenzofuran-1-one
- 4,5-Dichloro-1H-imidazol-2-yl
Uniqueness
4,6-Dichloro-5-iodo-3H-isobenzofuran-1-one is unique due to the specific arrangement of chlorine and iodine atoms on the benzofuran ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H3Cl2IO2 |
|---|---|
Peso molecular |
328.91 g/mol |
Nombre IUPAC |
4,6-dichloro-5-iodo-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H3Cl2IO2/c9-5-1-3-4(2-13-8(3)12)6(10)7(5)11/h1H,2H2 |
Clave InChI |
CRQQAYFZRJGPKJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=C(C=C2C(=O)O1)Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
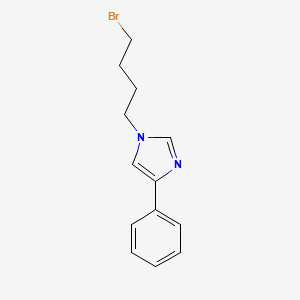

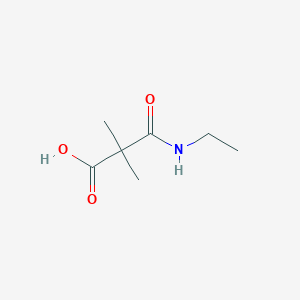
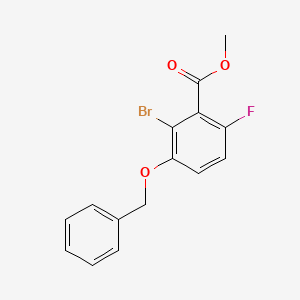
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
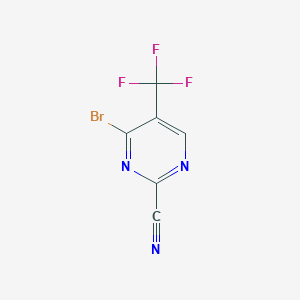
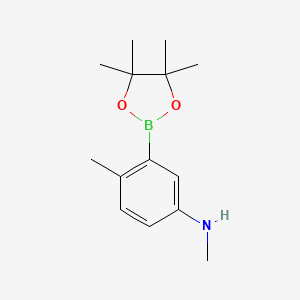
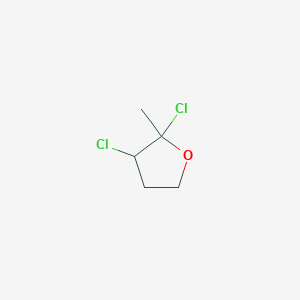
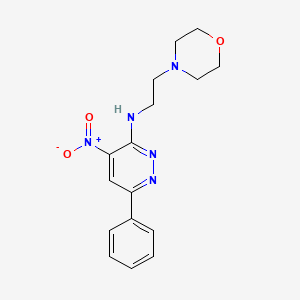
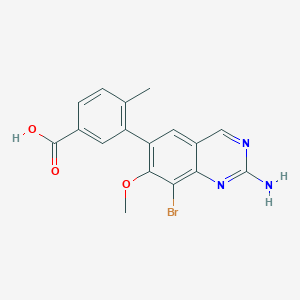
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
